molecular formula C9H10O5 B3432928 Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate CAS No. 1087784-37-9

Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate

Cat. No.: B3432928
CAS No.: 1087784-37-9
M. Wt: 198.17 g/mol
InChI Key: YWTRYDAONUXRNP-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate is an organic compound with the molecular formula C9H10O5 It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the copper-catalyzed reactions of furan derivatives. For instance, methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate can be obtained in high yields through copper-catalyzed reactions of furan, furfural, and 2-acetylfuran .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar catalytic processes. The use of copper catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and function. These modifications can influence its interaction with biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • Methyl 5-methyl-2-furoate

Uniqueness

Methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and oxoethyl groups differentiate it from other similar compounds, making it a valuable intermediate in various synthetic and industrial processes[5][5].

Properties

IUPAC Name

methyl 5-(2-methoxy-2-oxoethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-12-8(10)5-6-3-4-7(14-6)9(11)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTRYDAONUXRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271968
Record name Methyl 5-(methoxycarbonyl)-2-furanacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-37-9
Record name Methyl 5-(methoxycarbonyl)-2-furanacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(methoxycarbonyl)-2-furanacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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